

(R)-1-(3,5-difluorophenyl)ethanol structure and stereochemistry

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Compound of Interest

Compound Name: (R)-1-(3,5-difluorophenyl)ethanol

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An In-Depth Technical Guide to **(R)-1-(3,5-difluorophenyl)ethanol**: Structure, Stereochemistry, and Synthesis

Executive Summary

(R)-1-(3,5-difluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its structural features, particularly the difluorinated phenyl ring and the defined (R)-stereocenter, make it a valuable and highly sought-after building block for the synthesis of complex, enantiomerically pure Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive technical overview of its molecular structure, a detailed analysis of its absolute stereochemistry based on Cahn-Ingold-Prelog (CIP) rules, expected analytical characterization data, and a detailed protocol for its efficient asymmetric synthesis via biocatalysis. The content is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of a Chiral Building Block

In modern pharmaceutical development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize enantiomerically pure intermediates is a cornerstone of efficient and safe drug manufacturing.

(R)-1-(3,5-difluorophenyl)ethanol emerges as a key chiral intermediate in this context. The presence of the 3,5-difluorophenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The secondary alcohol provides a reactive handle for further molecular elaboration. Its structural similarity to intermediates used in the synthesis of neuroprotective agents and NK-1 receptor antagonists underscores its potential as a critical component in the development of novel therapeutics.^{[1][2][3]} This guide aims to provide the core scientific and technical information required to understand and utilize this valuable compound.

Molecular Structure and Stereochemistry

Chemical Structure and Properties

The fundamental identity of **(R)-1-(3,5-difluorophenyl)ethanol** is defined by its chemical formula and physical properties.

Property	Value	Source
Chemical Name	(R)-1-(3,5-difluorophenyl)ethanol	IUPAC
Molecular Formula	C ₈ H ₈ F ₂ O	[4]
Molecular Weight	158.14 g/mol	[4]
CAS Number	209043-54-1 ((R)-isomer)	Internal
Appearance	Colorless to light yellow liquid/oil	Typical

The molecule consists of a central chiral carbon atom bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a 3,5-difluorophenyl group.

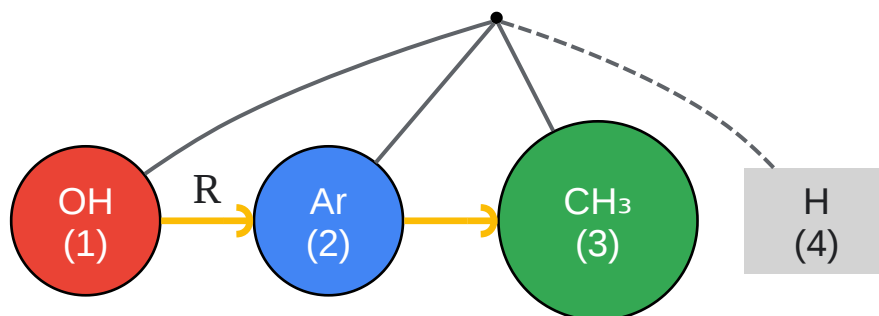
Caption: 2D representation of **(R)-1-(3,5-difluorophenyl)ethanol**.

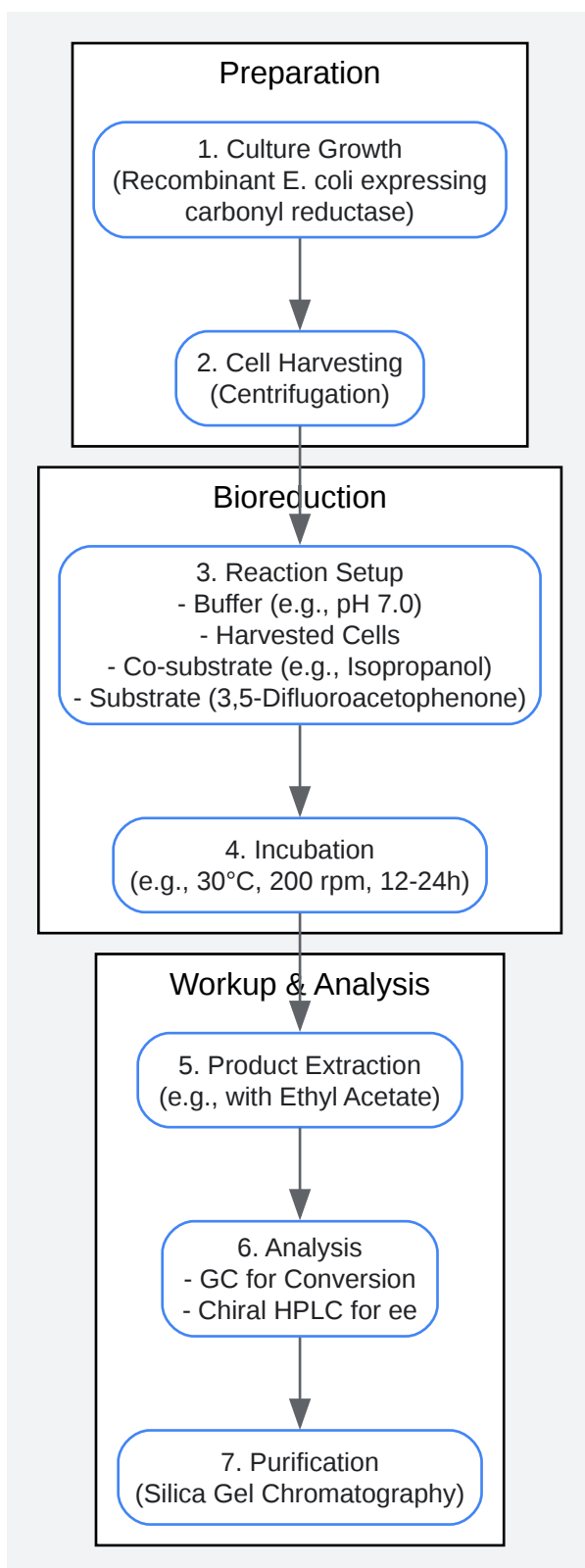
Stereochemistry and Absolute Configuration

The designation of the chiral center as "(R)" is determined by the Cahn-Ingold-Prelog (CIP) priority rules.^{[5][6]} This system provides an unambiguous method for defining the absolute configuration of a stereocenter.

Step-by-Step CIP Priority Assignment:

- Identify the Chiral Center: The carbon atom bonded to the hydroxyl group is the stereocenter.
- Identify the Four Substituents: The four groups attached to this carbon are: -OH, -C₆H₃F₂ (3,5-difluorophenyl), -CH₃, and -H.
- Assign Priorities (1-4): Priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.^[7]
 - Priority 1: The Oxygen atom of the hydroxyl group (-OH) has the highest atomic number (Z=8).
 - Priority 2: The Carbon atom of the 3,5-difluorophenyl group (-C₆H₃F₂) and the Carbon of the methyl group (-CH₃) are tied (Z=6). To break the tie, we examine the atoms they are bonded to. The phenyl carbon is bonded to other carbons, while the methyl carbon is bonded only to hydrogens. Therefore, the 3,5-difluorophenyl group has higher priority.
 - Priority 3: The Carbon atom of the methyl group (-CH₃).
 - Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).
- Orient the Molecule: The molecule is oriented so that the lowest priority group (Priority 4, -H) is pointing away from the viewer (represented by a dashed bond).
- Determine Configuration: With the molecule correctly oriented, a path is traced from Priority 1 → Priority 2 → Priority 3.
 - For **(R)-1-(3,5-difluorophenyl)ethanol**, this path traces a clockwise direction.
 - A clockwise direction corresponds to the (R) configuration (from the Latin Rectus for right).^[8]





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